molecular formula C12H17NO5 B14011088 ethyl 7a-methoxy-2-methyl-6-oxo-3,7-dihydro-2H-furo[2,3-b]pyridine-3a-carboxylate CAS No. 59909-61-4

ethyl 7a-methoxy-2-methyl-6-oxo-3,7-dihydro-2H-furo[2,3-b]pyridine-3a-carboxylate

Cat. No.: B14011088
CAS No.: 59909-61-4
M. Wt: 255.27 g/mol
InChI Key: AUOGLYJUPXTXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FURO[2,3-B]PYRIDINE-3A(6H)-CARBOXYLICACID, 2,3,7,7A-TETRAHYDRO-7A-METHOXY-2-METHYL-6-OXO-, ETHYL ESTER is a complex organic compound belonging to the class of furo[2,3-b]pyridine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[2,3-b]pyridine derivatives typically involves multicomponent and multicatalytic reactions. One common method includes the reaction of 3-butynamines, glyoxylic acid, and anilines in the presence of a dual catalytic system formed from a gold complex and a chiral phosphoric acid . This method allows for the efficient construction of the furo[2,3-b]pyridine core with high stereoselectivity.

Industrial Production Methods

Industrial production of these compounds often employs similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

FURO[2,3-B]PYRIDINE-3A(6H)-CARBOXYLICACID, 2,3,7,7A-TETRAHYDRO-7A-METHOXY-2-METHYL-6-OXO-, ETHYL ESTER undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Scientific Research Applications

FURO[2,3-B]PYRIDINE-3A(6H)-CARBOXYLICACID, 2,3,7,7A-TETRAHYDRO-7A-METHOXY-2-METHYL-6-OXO-, ETHYL ESTER has several scientific research applications:

Mechanism of Action

The mechanism of action of FURO[2,3-B]PYRIDINE-3A(6H)-CARBOXYLICACID, 2,3,7,7A-TETRAHYDRO-7A-METHOXY-2-METHYL-6-OXO-, ETHYL ESTER involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt key cellular signaling pathways by binding to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). This disruption leads to the inhibition of cancer cell proliferation and induction of apoptosis .

Properties

CAS No.

59909-61-4

Molecular Formula

C12H17NO5

Molecular Weight

255.27 g/mol

IUPAC Name

ethyl 7a-methoxy-2-methyl-6-oxo-3,7-dihydro-2H-furo[2,3-b]pyridine-3a-carboxylate

InChI

InChI=1S/C12H17NO5/c1-4-17-10(15)11-6-5-9(14)13-12(11,16-3)18-8(2)7-11/h5-6,8H,4,7H2,1-3H3,(H,13,14)

InChI Key

AUOGLYJUPXTXMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(OC1(NC(=O)C=C2)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.